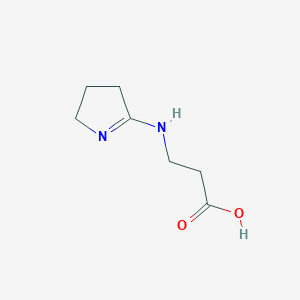

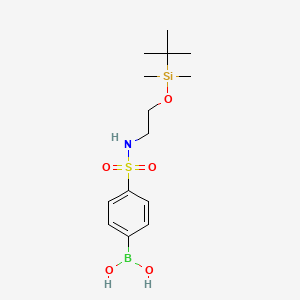

N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine

Overview

Description

The compound “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” is similar to the one you’re asking about . It has a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .

Synthesis Analysis

In general, the synthesis of pyrrole derivatives involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .

Molecular Structure Analysis

The molecular structure of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” consists of a pyridinium ring attached to a 3,4-dihydro-2H-pyrrol-5-yl group . The molecular formula is C9H11N2 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine” are not available, pyrrole compounds in general can undergo a variety of chemical reactions. For instance, N-acylpyrroles can be prepared through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” include a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .

Scientific Research Applications

Antiviral Drug Synthesis

N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine: has been utilized in the synthesis of new derivatives of pyrrolinylpyrimidine, which are analogs containing structural fragments of known drugs AZT and HEPT used in treating HIV infections . These compounds are potential antiviral agents that could provide new avenues for the treatment of viral diseases.

Catalysis and Biomedical Applications

Derivatives of this compound, such as 3-bpp, have been used in catalysis, multi-functional spin-crossover switches, biomedical sensors, and the self-assembly of functional soft materials. This showcases the compound’s versatility in various scientific fields, particularly in developing new materials and sensors.

Therapeutic Properties

The pyrrolo[3,4-c]pyridine derivatives, a category that includes N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine , have been studied for their analgesic, sedative, and therapeutic properties. They are considered for the treatment of nervous and immune system diseases, diabetes, and cancer, highlighting their potential in medical research.

Anti-bacterial and Anti-cancer Agents

Substituted derivatives like 3-(pyrrol-1-yl)thieno[2,3-b]pyridine have shown potential as anti-bacterial and anti-cancer agents. This suggests that N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine could be a precursor or a structural motif in developing new anti-bacterial and anti-cancer drugs.

Metal Complex Studies

The compound demonstrates a higher stabilization of low-valent oxidation states of iron and cobalt than terpyridine. This indicates its potential in the study of metal complexes, which is crucial for understanding and developing new metal-based drugs and catalysts.

properties

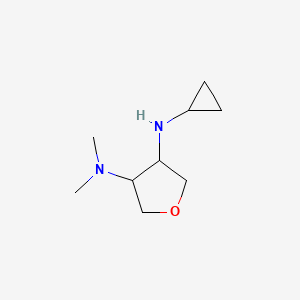

IUPAC Name |

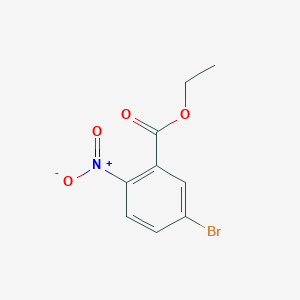

3-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7(11)3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQNFMWNADKYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)

![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)